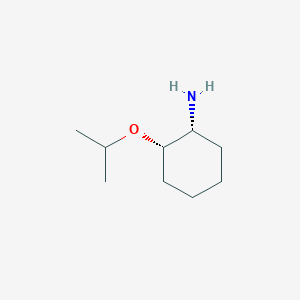![molecular formula C10H17Br B12279785 1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane](/img/structure/B12279785.png)
1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it valuable in drug design and materials science .
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical-mediated bromoalkylation of [1.1.1]propellane . This process involves the generation of a radical intermediate, which then reacts with bromomethyl and tert-butyl groups to form the desired compound. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.
Industrial production methods for bicyclo[1.1.1]pentane derivatives often employ continuous flow processes. These methods allow for the efficient and scalable production of the compound, with throughputs up to 8.5 mmol/h . Continuous photochemical transformations can also be used to introduce various functional groups into the bicyclo[1.1.1]pentane scaffold .
Analyse Chemischer Reaktionen
1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include radical initiators, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane depends on its specific application. In drug discovery, the compound acts as a bioisostere, mimicking the properties of phenyl rings, tert-butyl groups, and internal alkynes. This allows it to interact with molecular targets in a similar manner, while potentially offering improved pharmacokinetic properties . The molecular targets and pathways involved vary depending on the specific drug candidate and therapeutic area.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Chloromethyl-3-tert-butylbicyclo[1.1.1]pentane: Similar in structure but with a chlorine atom instead of bromine.
1-(Hydroxymethyl)-3-tert-butylbicyclo[1.1.1]pentane: Contains a hydroxyl group instead of a bromomethyl group.
1-(Aminomethyl)-3-tert-butylbicyclo[1.1.1]pentane: Features an aminomethyl group in place of the bromomethyl group.
The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H17Br |
|---|---|
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C10H17Br/c1-8(2,3)10-4-9(5-10,6-10)7-11/h4-7H2,1-3H3 |
InChI-Schlüssel |
YQJBCEWDKVVSBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C12CC(C1)(C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide](/img/structure/B12279705.png)


![4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene](/img/structure/B12279737.png)
![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12279743.png)

![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)
![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)
![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)
![4-chloro-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12279774.png)



![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)
